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molecular formula C5H10O B130290 2-Methyltetrahydrofuran CAS No. 25265-68-3

2-Methyltetrahydrofuran

Cat. No. B130290
M. Wt: 86.13 g/mol
InChI Key: JWUJQDFVADABEY-UHFFFAOYSA-N
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Patent
US09303043B2

Procedure details

2-Bromo-2-methylpropanoic acid 15 and pyrazole were reacted in triethylamine and 2-methyltetrahydrofuran to give 16.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]([CH3:7])([CH3:6])[C:3]([OH:5])=[O:4].[NH:8]1[CH:12]=[CH:11][CH:10]=[N:9]1>C(N(CC)CC)C>[CH3:10][CH:11]1[CH2:12][CH2:2][CH2:3][O:4]1.[CH3:6][C:2]([N:8]1[CH:12]=[CH:11][CH:10]=[N:9]1)([CH3:7])[C:3]([OH:5])=[O:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC(C(=O)O)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1N=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1OCCC1
Name
Type
product
Smiles
CC(C(=O)O)(C)N1N=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09303043B2

Procedure details

2-Bromo-2-methylpropanoic acid 15 and pyrazole were reacted in triethylamine and 2-methyltetrahydrofuran to give 16.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]([CH3:7])([CH3:6])[C:3]([OH:5])=[O:4].[NH:8]1[CH:12]=[CH:11][CH:10]=[N:9]1>C(N(CC)CC)C>[CH3:10][CH:11]1[CH2:12][CH2:2][CH2:3][O:4]1.[CH3:6][C:2]([N:8]1[CH:12]=[CH:11][CH:10]=[N:9]1)([CH3:7])[C:3]([OH:5])=[O:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC(C(=O)O)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1N=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1OCCC1
Name
Type
product
Smiles
CC(C(=O)O)(C)N1N=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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